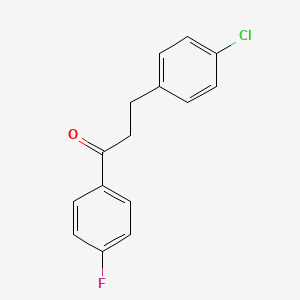

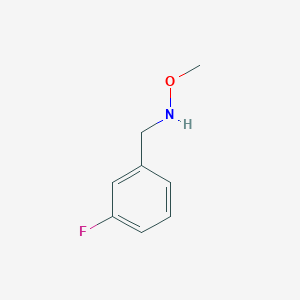

tert-Butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically starts from commercially available materials. The key step of this scheme was the introduction of the TBS-protected enyne side chain at the 4-position. This was achieved through the Horner–Wadsworth–Emmons olefination .Molecular Structure Analysis

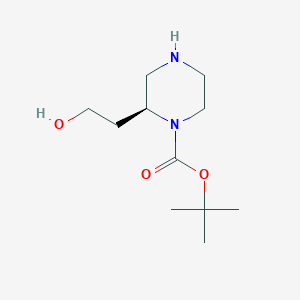

The molecular structure of similar compounds has been reported in the literature . The Inchi Code for a similar compound, tert-Butyl 3-(3-methoxy-3-oxopropanoyl)-piperidine-1-carboxylate, is 1S/C14H23NO5/c1-14(2,3)20-13(18)15-7-5-6-10(9-15)11(16)8-12(17)19-4/h10H,5-9H2,1-4H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The Vilsmeier formylation of the starting material at the 3-position gave a compound which was converted to N-Boc derivative. The aldehyde group of this derivative was reduced with NaBH4 in methanol to obtain an alcohol. The alcoholic hydroxy group was protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, tert-Butyl 3-(3-methoxy-3-oxopropanoyl)-piperidine-1-carboxylate is a colorless to white to yellow powder or crystals or liquid . Its molecular weight is 285.34 .Applications De Recherche Scientifique

Synthesis Techniques

Palladium-catalyzed oxidation methods, such as hydroxylation and methoxylation, have been developed for the synthesis of tert-butyl 2-hydroxy(methoxy)-3-oxoindoline-1-carboxylates and derivatives, using N-Boc indoles. This process leverages PdCl2 as a catalyst in acetonitrile solvent to achieve moderate to high yields of 3-oxoindolines, suggesting a versatile synthetic pathway for related compounds (Zhou et al., 2017).

Enantioselective Synthesis

The enantiomerically pure forms of tert-butyl 6-cyano-3-[3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl]-1H-indole-1-carboxylate have been synthesized, demonstrating their utility as key intermediates in the production of non-steroidal glucocorticoid receptor modulators. This synthesis involves a cinchona alkaloid-catalyzed addition, highlighting the compound's potential in asymmetric synthesis and receptor modulation (Sumiyoshi et al., 2011).

Chemical Transformations

In a study on liquid chromatographic assay techniques, tert-butyl methyl ether was used for extracting compounds from mouse plasma, including indole derivatives, demonstrating the compound's role in analytical chemistry and its utility in pharmacokinetic studies (Anderton et al., 2003).

Catalytic Applications

Tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate has been utilized as a catalyst for the selective aerobic oxidation of allylic and benzylic alcohols, showcasing the compound's application in catalysis to achieve chemoselective oxidations (Shen et al., 2012).

Medicinal Chemistry Applications

Indole derivatives, including tert-butyl 3-(3-methoxy-3-oxopropen-1-yl)indole-1-carboxylate, have been explored as CysLT1 selective antagonists, demonstrating their potential in therapeutic applications, particularly in targeting specific receptors (Chen et al., 2016).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 3-(3-methoxy-3-oxoprop-1-enyl)indole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-17(2,3)22-16(20)18-11-12(9-10-15(19)21-4)13-7-5-6-8-14(13)18/h5-11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMVLFKTUMKNRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20698721 |

Source

|

| Record name | tert-Butyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388631-93-4 |

Source

|

| Record name | tert-Butyl 3-(3-methoxy-3-oxoprop-1-en-1-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5'-Hexyl-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1314906.png)